molecular formula C9H7ClF2O2 B7810367 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone

Cat. No.: B7810367
M. Wt: 220.60 g/mol
InChI Key: LMNLIHDEIICTBM-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the para position and the ethanone moiety is substituted with chlorine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyacetophenone with chlorodifluoromethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Formation of 2-azido-2,2-difluoro-1-(4-methoxyphenyl)ethanone.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroacetophenone: Similar structure but lacks the methoxy group.

    2-Chloro-2,2-difluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure with an additional fluorine atom on the phenyl ring.

    2-Chloro-2,2-difluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNLIHDEIICTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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